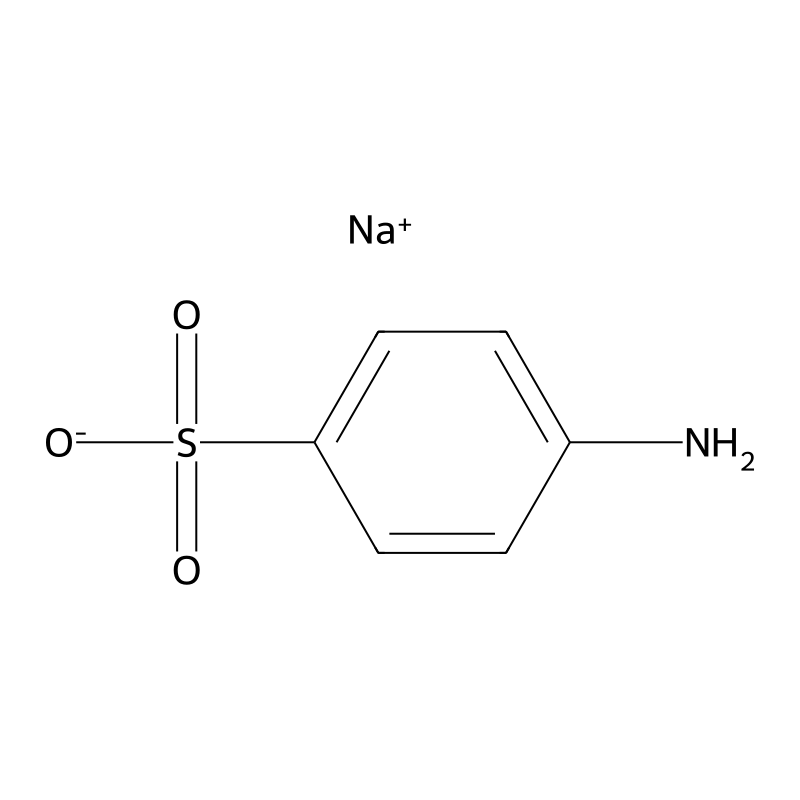

Sodium 4-aminobenzenesulfonate

C6H6NNaO3S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H6NNaO3S

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Azo Dye Synthesis:

Sodium 4-aminobenzenesulfonate, also known as sodium sulfanilate, plays a crucial role in scientific research as a vital precursor molecule for the synthesis of various azo dyes. These dyes find extensive applications in diverse scientific fields, including:

Histology and Cytology

Azo dyes are frequently used for staining tissues and cells, enabling visualization of specific structures and components under a microscope. This facilitates the study of cell morphology, tissue organization, and identification of specific cell types .

Analytical Chemistry

Certain azo dyes exhibit complexation properties with specific metal ions, making them useful as chelating agents for metal ion detection and quantification in various analytical techniques .

Material Science

Azo dyes possess unique optical and electrical properties, leading to their exploration in the development of novel materials for applications in solar cells, sensors, and optoelectronic devices .

Reference Standard in Pharmaceutical Research:

Sodium 4-aminobenzenesulfonate serves as a valuable reference standard in the pharmaceutical industry. It is employed for:

Impurity Profiling

This compound helps identify and quantify potential impurities present in various drugs, particularly those containing sulfonamide moieties, ensuring the safety and efficacy of the final pharmaceutical product .

Method Validation

During the development and validation of analytical methods used in pharmaceutical quality control, sodium 4-aminobenzenesulfonate is often employed to assess the accuracy, precision, and specificity of the analytical procedures .

Research into Environmental Fate and Impact:

Limited research suggests the presence of sodium 4-aminobenzenesulfonate as an environmental contaminant, potentially originating from industrial processes or wastewater discharge. Studies are ongoing to investigate its:

Environmental fate

This includes understanding its behavior in various environmental compartments (air, water, soil), degradation pathways, and potential for transformation into other compounds .

Ecological impact

Research is needed to assess the potential adverse effects of sodium 4-aminobenzenesulfonate on aquatic organisms and terrestrial ecosystems .

Sodium 4-aminobenzenesulfonate, also known as sodium sulfanilate, is an organic compound with the chemical formula C₆H₆NNaO₃S. It is the monosodium salt of 4-aminobenzenesulfonic acid, which is an off-white solid and a zwitterion. This compound is characterized by its high solubility in water due to the presence of both amino and sulfonate groups, making it a versatile reagent in various chemical applications .

- Diazotization: It readily forms diazo compounds when treated with nitrous acid, which can be further utilized in azo dye synthesis.

- Azo Coupling: This compound can react with naphthols or other aromatic compounds to produce azo dyes, which are widely used in textiles and food coloring.

- Acid-Base Reactions: As a sulfonic acid derivative, it can engage in typical acid-base reactions, forming salts with various bases.

Sodium 4-aminobenzenesulfonate exhibits significant biological activity. It has been studied for its role as a biochemical indicator of inflammation and acute-phase response. The compound has shown potential antimicrobial properties and is also recognized for its skin sensitization effects, indicating that it may provoke allergic reactions upon dermal exposure .

The synthesis of sodium 4-aminobenzenesulfonate typically involves the following methods:

- Sulfonation of Aniline: Aniline is treated with concentrated sulfuric acid, leading to the formation of sulfanilic acid. This reaction proceeds via phenylsulfamic acid and involves rearrangements that yield the target compound.

- Neutralization: The resulting sulfanilic acid can be neutralized with sodium hydroxide to produce sodium 4-aminobenzenesulfonate .

Sodium 4-aminobenzenesulfonate has a variety of applications across different fields:

- Dye Manufacturing: Its ability to form diazo compounds makes it valuable in the production of azo dyes.

- Analytical Chemistry: It is used as a standard in colorimetric assays for the quantitative analysis of nitrate and nitrite ions.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly sulfa drugs .

Studies have indicated that sodium 4-aminobenzenesulfonate may interact with biological systems in several ways:

- Sensitization Potential: It has been classified as a skin sensitizer, which raises concerns regarding its use in consumer products.

- Microbial Degradation: Research has shown that certain microbial strains can effectively degrade sodium 4-aminobenzenesulfonate, suggesting its potential environmental impact and biodegradability .

Sodium 4-aminobenzenesulfonate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sulfanilic Acid | Aminobenzenesulfonic acid | Parent compound; used for dye synthesis |

| Sodium Benzenesulfonate | Benzenesulfonic acid | More hydrophobic; less soluble than sodium 4-aminobenzenesulfonate |

| Sodium p-Aminobenzoate | Aminobenzoic acid | Used primarily as a pharmaceutical intermediate |

These compounds differ primarily in their functional groups and solubility characteristics, which influence their reactivity and applications in various fields.

Traditional Sulfonation Methods

Aniline Sulfonation with Concentrated Sulfuric Acid

The conventional synthesis of sodium 4-aminobenzenesulfonate relies fundamentally on the direct sulfonation of aniline using concentrated sulfuric acid, representing one of the most established electrophilic aromatic substitution processes in industrial organic chemistry. This method proceeds through a well-characterized four-stage reaction sequence that begins with the formation of aniline hydrogen sulfate as an initial intermediate. The reaction mechanism demonstrates remarkable specificity, with aniline reacting with sulfuric acid at elevated temperatures to form the desired para-substituted product through a series of thermally-driven rearrangements.

The industrial-scale production process typically employs 98% sulfuric acid under carefully controlled temperature conditions ranging from 160 to 260 degrees Celsius. The initial stage involves mixing aniline with sulfuric acid at moderate temperatures around 160 degrees Celsius, followed by gradual temperature elevation under vacuum conditions to facilitate water removal and promote the rearrangement reaction. The process requires precise temperature control, with the reaction mixture heated to 200 degrees Celsius and maintained for approximately 30 minutes before final heating to 260 degrees Celsius to complete the positional rearrangement.

Temperature management proves critical throughout this process, as excessive heat can lead to undesirable side reactions and product degradation. Research demonstrates that conventional thermal synthesis requires over four hours under drastic experimental conditions, with reaction temperatures maintained around 200 degrees Celsius where the reaction occurs in the molten state. The reaction proceeds through formation of aniline hydrogen sulfate, subsequent conversion to phenylsulfamic acid, followed by thermal rearrangement to sulfanilic acid hydrogen sulfate, and finally conversion to the stable zwitterionic form.

Process optimization studies reveal that the molar ratio of reactants significantly influences both yield and reaction selectivity. Industrial protocols typically employ a weight ratio of sulfuric acid to aniline ranging from 1.0 to 1.02, ensuring complete conversion while minimizing excess acid handling requirements. The reaction exhibits strong temperature dependence, with optimal conversion achieved when the reaction mixture reaches approximately 280 degrees Celsius during the final thermal treatment phase.

Neutralization and Crystallization Processes

The neutralization and crystallization stages represent critical unit operations that directly impact product purity, yield, and downstream processing requirements. Following the completion of sulfonation, the reaction mixture requires careful pH adjustment using sodium carbonate solution to convert the sulfanilic acid hydrogen sulfate to its sodium salt form. This neutralization process typically targets a final pH range of 7.0 to 7.5, achieved through gradual addition of sodium carbonate solution while maintaining temperature control between 70 and 80 degrees Celsius.

The crystallization process involves multiple stages designed to optimize product recovery and purity. Initially, the neutralized solution undergoes concentration through controlled evaporation to achieve a relative density of 1.18, followed by controlled cooling in a crystallization vessel over an 8-hour period to promote uniform crystal formation. This extended cooling period allows for the development of well-formed crystals with improved filtration characteristics and reduced impurity incorporation.

Product purification typically incorporates activated carbon treatment during the thermal filtration stage, effectively removing colored impurities and improving the final product appearance. The filtration process employs hot filtration techniques to maintain solution temperature and prevent premature crystallization, followed by thorough washing of the filter cake with water to remove residual impurities. The resulting filtrate from this purification step can be recycled as mother liquor for subsequent batches, improving overall process efficiency and reducing waste generation.

Alternative crystallization approaches employ acidification methods using hydrochloric acid to precipitate sulfanilic acid directly from neutralized sodium sulfanilate solutions. This approach allows for recrystallization from water, providing additional purification opportunities and enabling the production of high-purity sulfanilic acid that can subsequently be converted to the sodium salt form through controlled neutralization procedures.

Catalytic Hydrogenation Approaches

Palladium on Aluminum Oxide-Catalyzed Reduction of para-Nitrobenzenesulfonic Acid

Catalytic hydrogenation represents an alternative synthetic pathway that offers significant advantages in terms of reaction selectivity and environmental impact compared to traditional thermal sulfonation methods. The palladium on aluminum oxide-catalyzed reduction of para-nitrobenzenesulfonic acid provides a direct route to sulfanilic acid precursors under relatively mild reaction conditions. This approach leverages the high catalytic activity of supported palladium catalysts for nitro group reduction while maintaining the sulfonic acid functionality intact throughout the transformation.

Research investigations employing palladium on gamma-aluminum oxide catalysts demonstrate excellent performance for vapor-phase hydrogenation of nitrobenzene derivatives across temperature ranges of 60 to 200 degrees Celsius. The catalyst preparation involves careful control of palladium loading, with studies comparing 1 weight percent and 0.3 weight percent formulations to optimize both catalytic activity and economic viability for industrial applications. The lower palladium loading catalyst exhibits superior aniline selectivity by effectively minimizing product overhydrogenation reactions that can lead to undesirable byproduct formation.

Temperature-programmed infrared spectroscopy and temperature-programmed desorption measurements of chemisorbed carbon monoxide provide detailed information regarding palladium crystallite morphology and active site distribution. These characterization studies reveal that catalyst performance correlates strongly with palladium particle size and dispersion, with optimized catalysts achieving high conversion rates while maintaining excellent selectivity toward the desired amino product.

The reaction mechanism for palladium-catalyzed nitrobenzene hydrogenation follows established pathways involving sequential hydrogen addition to the nitro group. Density functional theory calculations support a direct hydrogenation route that fits the Jackson reaction mechanism, with the hydrogenation of phenylhydroxylamine identified as the rate-limiting step, exhibiting an energetic barrier of approximately 39.89 kilocalories per mole. This mechanistic understanding enables rational catalyst design and process optimization for industrial implementation.

Continuous-flow hydrogenation systems employing palladium-based catalysts demonstrate remarkable efficiency improvements compared to batch processing methods. Studies utilizing Pd@SBA-15 catalysts in micro-packed-bed reactors achieve 99% conversion of nitrobenzene to aniline under optimized flow conditions. The reaction proceeds effectively in methanol solvent at temperatures ranging from 40 to 70 degrees Celsius, with complete conversion achieved at 60 degrees Celsius and residence times of approximately 1.0 minute.

Continuous-Flow Microreactor Systems for Scalable Production

Continuous-flow microreactor technology represents a paradigm shift in chemical synthesis, offering unprecedented control over reaction parameters and enabling efficient scale-up from laboratory to industrial production scales. Microreactor systems designed for sulfonation reactions incorporate sequential modular designs that provide precise temperature control and optimal residence time distribution. These systems typically comprise multiple individual fluidic modules connected in series, each featuring continuous channels with widths ranging from 0.4 to 6 millimeters to ensure appropriate mass and heat transfer characteristics.

The design of continuous-flow microreactors for sulfonation applications requires careful consideration of thermal management and residence time optimization. Research demonstrates that reaction temperatures maintained between 160 and 280 degrees Celsius in microreactor systems enable quantitative conversion with residence times as short as 10 seconds to one hour, depending on specific reactor configuration and throughput requirements. The modular design allows for flexible scale-up by adding additional reactor modules while maintaining consistent performance characteristics.

Flow rate optimization studies reveal critical relationships between residence time, conversion, and selectivity in microreactor sulfonation systems. Typical flow rates range from 2 to 1500 milliliters per minute, with reactor volumes varying from 10 to 2500 milliliters depending on production scale requirements. The ratio of total microreactor volume to chosen flow rate defines the residence time, enabling precise control over reaction kinetics and product distribution.

Microreactor systems designed for nitrobenzene sulfonation demonstrate exceptional performance under solvent-free conditions, achieving 94% conversion of nitrobenzene and 88% yield of meta-nitrobenzenesulfonic acid with residence times less than 2 seconds. The compact design improves process safety and reduces reaction time compared to traditional batch methods while providing superior heat and mass transfer characteristics.

Temperature control strategies in microreactor systems employ advanced thermal management techniques to maintain isothermal conditions throughout the reaction zone. Studies demonstrate that temperature variations can be maintained within narrow ranges, enabling optimization of reaction selectivity and minimization of undesired side reactions. The enhanced heat transfer capabilities of microreactor systems allow for rapid heating and cooling, reducing thermal stress on temperature-sensitive intermediates and improving overall process efficiency.

Green Chemistry Innovations

Solvent Optimization in Modern Synthesis

Contemporary approaches to sodium 4-aminobenzenesulfonate synthesis increasingly emphasize solvent selection and optimization as critical factors in developing environmentally sustainable production processes. Solvent-free synthetic methodologies represent a significant advancement in reducing environmental impact while simultaneously simplifying downstream processing requirements. Research demonstrates that elimination of organic solvents in sulfonation reactions not only reduces waste generation but also improves reaction efficiency through enhanced mass transfer and simplified product isolation procedures.

Aqueous synthesis protocols have emerged as particularly attractive alternatives to traditional organic solvent-based methods. Studies of continuous-flow hydrogenation processes utilizing aqueous alkaline conditions demonstrate superior performance compared to organic solvent systems, achieving quantitative conversion while minimizing impurity formation. The use of water as the primary solvent increases product yield, lowers impurity levels, and maximizes hydrogen gas utilization efficiency, contributing to a more environmentally favorable process profile.

Investigations comparing different solvent systems reveal that aqueous sodium hydroxide solutions provide optimal reaction environments for continuous-flow hydrogenation of nitrobenzoic acid precursors. The alkaline aqueous medium facilitates rapid hydrogen transfer from the gaseous phase to the aqueous phase, enabling faster conversion rates and higher productivity compared to organic solvent systems. Additionally, the aqueous system simplifies product isolation and purification procedures, eliminating the need for organic solvent recovery and reducing overall process complexity.

Solvent optimization studies in microreactor systems demonstrate that judicious solvent selection can significantly impact reaction performance and environmental sustainability. Research comparing pure sulfur trioxide with sulfuric acid-diluted systems reveals that while sulfuric acid addition can improve reaction performance at elevated temperatures, solvent-free conditions offer substantial advantages in terms of process simplification and waste reduction. The elimination of solvent requirements reduces the need for solvent recovery systems and minimizes the generation of secondary waste streams.

Energy-Efficient Process Design

Energy efficiency represents a fundamental consideration in modern chemical process development, driving innovation toward technologies that minimize energy consumption while maintaining or improving production efficiency. Ohmic heating technology has emerged as a particularly promising approach for sulfanilic acid synthesis, offering significant energetic advantages compared to conventional thermal heating methods. This innovative heating technique provides rapid temperature elevation, reduced thermal inertia, and improved heat transfer efficiency, resulting in substantial energy savings and enhanced process sustainability.

Ohmic heating systems achieve sulfanilic acid synthesis with 93% selectivity while demonstrating remarkable improvements in heating rate and energy utilization efficiency. The technology operates through direct electrical resistance heating of the reaction medium, eliminating heat transfer limitations associated with conventional external heating methods. This direct heating approach enables precise temperature control and rapid response to temperature setpoint changes, improving overall process controllability and reducing energy waste.

Microwave-assisted synthesis represents another significant advancement in energy-efficient process design, demonstrating dramatic reductions in reaction time and energy consumption compared to conventional heating methods. Research shows that microwave irradiation can reduce reaction times from over four hours to approximately three minutes, representing more than a 25-fold improvement in production efficiency. The electromagnetic heating mechanism enables selective energy absorption by polar molecules in the reaction mixture, resulting in rapid and uniform heating throughout the reaction mass.

Comparative studies of microwave-assisted versus conventional thermal synthesis reveal substantial advantages in energy efficiency and environmental impact. Microwave processing achieves energy savings of approximately 90% compared to conventional methods while reducing unit production costs by more than 20%. The improved energy efficiency results from direct molecular heating rather than indirect heat transfer, eliminating thermal losses associated with heating vessel walls and surrounding equipment.

Process intensification through continuous-flow technology contributes significantly to overall energy efficiency improvements in sodium 4-aminobenzenesulfonate production. Continuous-flow systems eliminate the thermal cycling associated with batch processing, maintaining steady-state temperature conditions that reduce overall energy requirements. The enhanced heat and mass transfer characteristics of microreactor systems enable operation at lower temperatures while maintaining high conversion rates, further contributing to energy savings and improved process sustainability.

Melting Point and Thermal Decomposition Behavior

Sodium 4-aminobenzenesulfonate exhibits distinctive thermal characteristics that reflect its ionic crystalline structure and chemical stability. The compound demonstrates a melting point of 288°C, which coincides with the onset of thermal decomposition [1] [2]. This relatively high melting point is attributed to the strong ionic interactions between the sodium cation and the sulfonate anion, combined with extensive hydrogen bonding networks facilitated by the amino group and water molecules in hydrated forms [3] [4].

| Property | Value | Atmosphere | Source |

|---|---|---|---|

| Melting point onset | 288°C | Air | [1] [5] |

| Decomposition temperature | 288°C (with decomposition) | Air | [1] [6] |

| Thermal decomposition mechanism | Desulfonation and ring degradation | Oxidizing conditions | [7] [8] |

| Decomposition products | Sulfur oxides, nitrogen compounds | Oxidizing conditions | [6] [7] |

| Mass loss pattern | Single-step decomposition | Inert/Air | [9] [10] |

| Dehydration temperature (hydrates) | Up to 443 K (170°C) | Air/Inert | [9] [10] |

| Thermal stability in air | Stable up to decomposition point | Air | [7] [8] |

| Endothermic transition | Characterized by DSC | Inert | [9] [10] |

| Stability under nitrogen | Enhanced stability | Nitrogen | [7] [8] |

| Thermal degradation kinetics | First-order kinetics | Various | [10] [9] |

The thermal decomposition process follows a single-step mechanism characterized by simultaneous desulfonation and aromatic ring degradation [9] [10]. Under oxidizing conditions, the primary decomposition pathway involves the cleavage of carbon-sulfur bonds, leading to the formation of sulfur oxides and nitrogen-containing compounds [6] [7]. Differential scanning calorimetry analysis reveals an endothermic transition corresponding to the melting and decomposition process, with enthalpies consistent with the breaking of multiple intermolecular interactions [9] [10].

For hydrated forms of the compound, dehydration occurs at temperatures up to 443 K (170°C), preceding the main decomposition event [9] [10]. This dehydration process is characterized by a distinct endothermic peak and follows first-order kinetics under various atmospheric conditions [10] [9]. The thermal stability is significantly enhanced under nitrogen atmosphere compared to air, indicating the role of oxidative processes in the decomposition mechanism [7] [8].

Solubility Profiles in Aqueous and Organic Media

The solubility characteristics of sodium 4-aminobenzenesulfonate are governed by its zwitterionic nature and the presence of both hydrophilic and hydrophobic structural components. In aqueous systems, the compound exhibits moderate solubility with temperature-dependent behavior that reflects the complex balance between ionic interactions and hydrogen bonding networks [5] [11].

| Solvent | Solubility | Temperature Effect | Source |

|---|---|---|---|

| Water (20°C) | 0.1 g/100 mL | Standard conditions | [5] [12] |

| Water (general) | 10 g/L | Standard conditions | [5] [11] |

| Hot water | More soluble | Enhanced solubility | [5] [11] |

| Cold water | Slightly soluble | Reduced solubility | [5] [11] |

| Ammonia solution | Soluble | Temperature dependent | [5] [11] |

| Alkali metal hydroxides | Soluble | Temperature dependent | [5] [11] |

| Alkali metal carbonates | Soluble | Temperature dependent | [5] [11] |

| Hot methanol | Slightly soluble | Heat required | [5] [11] |

| Ethanol | Almost insoluble | Negligible at all temperatures | [5] [11] |

| Ether | Almost insoluble | Negligible at all temperatures | [5] [11] |

| Benzene | Almost insoluble | Negligible at all temperatures | [5] [11] |

In pure water at 20°C, sodium 4-aminobenzenesulfonate demonstrates limited solubility of 0.1 g/100 mL, though this value increases substantially to 10 g/L under more general conditions [5] [12] [11]. The solubility exhibits pronounced temperature dependence, with hot water showing significantly enhanced dissolution capacity compared to cold water [5] [11]. This temperature effect is attributed to the increased kinetic energy facilitating the disruption of crystal lattice interactions and enhanced hydration of ionic species.

The compound shows excellent solubility in basic aqueous solutions, including ammonia, alkali metal hydroxides, and carbonate solutions [5] [11]. This enhanced dissolution in basic media results from the deprotonation of the amino group and increased electrostatic interactions with the alkaline cations. The solubility behavior in these systems is temperature dependent, with higher temperatures generally promoting greater dissolution rates and capacity.

In organic solvents, sodium 4-aminobenzenesulfonate exhibits dramatically reduced solubility. Hot methanol provides slight solubility requiring elevated temperatures, while ethanol, ether, and benzene show negligible solubility at all practical temperatures [5] [11]. This poor organic solubility reflects the ionic nature of the compound and the absence of suitable solvation mechanisms in non-polar or weakly polar organic media.

Solution Chemistry

pH-Dependent Speciation and Tautomerism

The solution chemistry of sodium 4-aminobenzenesulfonate is characterized by complex pH-dependent equilibria involving both the amino and sulfonate functional groups. The compound exhibits a pKa value of 3.24 at 25°C, corresponding to the protonation equilibrium of the amino group [5] [11]. At this pH, the compound exists in multiple ionic forms that influence its chemical reactivity and aggregation behavior.

| Parameter | Value | Temperature | Source |

|---|---|---|---|

| pKa value | 3.24 at 25°C | 25°C | [5] [11] |

| pH (10 g/L in H₂O) | 2.5 | 20°C | [5] [11] |

| Zwitterionic nature | Present (NH₃⁺-R-SO₃⁻) | Temperature independent | [3] [4] |

| Ionization state at pH 7 | Predominantly anionic | Room temperature | [4] [5] |

| Critical aggregation behavior | Forms aggregates at low concentrations | Variable | [13] [14] |

| Surface activity | Moderate surface activity | Temperature dependent | [14] [13] |

| Hydration state preference | Mono- to dihydrate | Ambient conditions | [15] [16] |

| Ionic strength effect | Significant on aggregation | Variable | [13] [14] |

The zwitterionic character of sodium 4-aminobenzenesulfonate arises from the simultaneous presence of the protonated amino group (NH₃⁺) and the deprotonated sulfonate group (SO₃⁻) [3] [4]. This internal charge separation is temperature independent and contributes significantly to the compound's high melting point and unique solubility characteristics. The zwitterionic form predominates in acidic solutions, while at pH 7, the compound exists predominantly in the anionic form with a deprotonated amino group [4] [5].

Tautomeric equilibria play a crucial role in determining the compound's reactivity patterns. The amino group can exist in different protonation states depending on the solution pH, leading to distinct electronic distributions within the aromatic system. These pH-dependent changes influence the compound's ability to participate in electrophilic aromatic substitution reactions and affect its interactions with other solution components.

The pH of a 10 g/L aqueous solution is approximately 2.5, indicating the acidic nature of the compound in concentrated solutions [5] [11]. This acidity results from the ionization equilibria and the relative stability of different ionic forms under these concentration conditions.

Aggregation Behavior in Concentrated Solutions

Sodium 4-aminobenzenesulfonate exhibits distinctive aggregation behavior at elevated concentrations, forming organized molecular assemblies that significantly influence its solution properties. The compound demonstrates critical aggregation behavior at low concentrations, indicating strong intermolecular interactions even in dilute systems [13] [14].

The aggregation process is driven by multiple factors including electrostatic interactions between ionic groups, π-π stacking of aromatic rings, and hydrogen bonding involving the amino functionality and water molecules. These interactions lead to the formation of pre-micellar aggregates that exhibit enhanced reactivity compared to individual molecular species [13] [14].

Ionic strength effects play a significant role in modulating aggregation behavior [13] [14]. Increased ionic strength generally promotes aggregation by screening electrostatic repulsions between sulfonate groups, allowing closer molecular packing. The presence of divalent cations can induce bridging interactions between sulfonate groups, leading to larger aggregate structures with altered morphologies.

The compound exhibits moderate surface activity, with its effectiveness being temperature dependent [14] [13]. At higher temperatures, thermal motion disrupts weaker intermolecular interactions, leading to changes in aggregate size and stability. This temperature dependence affects both the critical aggregation concentration and the morphology of the resulting assemblies.

Hydration state preferences significantly influence aggregation patterns, with the compound favoring mono- to dihydrate forms under ambient conditions [15] [16]. The incorporated water molecules participate in hydrogen bonding networks that stabilize specific aggregate geometries and influence the overall assembly dynamics.

Stability Under Environmental Stressors

Photochemical Degradation Pathways

Sodium 4-aminobenzenesulfonate undergoes wavelength-dependent photochemical degradation when exposed to ultraviolet radiation. The degradation pathways and rates vary significantly depending on the irradiation conditions, with UVC radiation (254 nm) producing rapid degradation, while longer wavelengths result in progressively slower decomposition rates [17] [18].

| Irradiation Condition | Degradation Rate | Primary Mechanism | Half Life | Source |

|---|---|---|---|---|

| UVC (254 nm) | Rapid degradation | Direct bond cleavage | Minutes to hours | [17] [18] |

| UVB (280-315 nm) | Moderate degradation | Aromatic ring oxidation | Hours | [19] [20] |

| UVA (315-400 nm) | Slow degradation | Amino group oxidation | Days | [19] [20] |

| Natural sunlight | Environmental rate | Combined mechanisms | Days to weeks | [19] [21] |

| Solar simulator | Accelerated conditions | Multiple pathways | Hours | [22] [21] |

| UV/H₂O₂ system | Enhanced degradation | Hydroxyl radical attack | Minutes | [22] [23] |

| UV/TiO₂ photocatalysis | Photocatalytic enhancement | Surface catalysis | Minutes to hours | [20] [24] |

| Direct photolysis | Limited degradation | Molecular excitation | Days | [19] [25] |

| Indirect photolysis | Radical-mediated | Radical formation | Hours to days | [17] [23] |

Direct photolysis under UVC irradiation proceeds through direct bond cleavage mechanisms, particularly affecting the carbon-nitrogen and carbon-sulfur bonds [17] [18]. The high energy of UVC photons provides sufficient activation energy for homolytic bond breaking, leading to the formation of reactive intermediates that undergo subsequent oxidation and fragmentation reactions.

UVB radiation (280-315 nm) promotes aromatic ring oxidation through a combination of direct photochemical processes and photosensitized reactions [19] [20]. The degradation rate under these conditions is moderate, with half-lives on the order of hours. The primary mechanism involves the formation of hydroxylated intermediates through electrophilic attack on the aromatic system.

UVA radiation (315-400 nm) results in slower degradation rates with half-lives extending to days [19] [20]. The primary mechanism under these conditions involves amino group oxidation, leading to the formation of nitroso and nitro derivatives that can undergo further photochemical transformations.

Advanced oxidation processes combining UV irradiation with hydrogen peroxide or photocatalysts significantly enhance degradation rates [22] [23] [20] [24]. The UV/H₂O₂ system generates hydroxyl radicals that attack the compound through multiple pathways, achieving complete degradation in minutes. Similarly, UV/TiO₂ photocatalysis provides surface-mediated enhancement through the generation of reactive oxygen species at the catalyst interface.

Oxidative Stability in Persulfate Systems

The oxidative stability of sodium 4-aminobenzenesulfonate in persulfate-based advanced oxidation systems depends on multiple factors including persulfate type, pH conditions, and activation methods. These systems generate sulfate radicals (SO₄- ⁻) with high oxidation potential, leading to efficient degradation of the target compound [23] [26].

| Oxidant System | Reaction Rate | Primary Radicals | Degradation Products | Source |

|---|---|---|---|---|

| Sodium persulfate (Na₂S₂O₈) | Moderate to fast | Sulfate radicals (SO₄- ⁻) | Desulfonated intermediates | [23] [26] |

| Potassium persulfate (K₂S₂O₈) | Similar to sodium salt | Sulfate radicals (SO₄- ⁻) | Similar products | [23] [27] |

| Peroxymonosulfate (PMS) | Enhanced reactivity | Sulfate/hydroxyl radicals | Mixed oxidation products | [23] [28] |

| UV/Persulfate combination | Significantly accelerated | SO₄- ⁻ and - OH | Complete mineralization | [23] [22] |

| Heat-activated persulfate | Temperature dependent | SO₄- ⁻ | Temperature-dependent products | [23] [27] |

| Base-activated persulfate | pH-dependent acceleration | SO₄- ⁻ → - OH conversion | Hydroxylated intermediates | [23] [26] |

| Metal-catalyzed persulfate | Catalyzed enhancement | SO₄- ⁻ | Catalysis-specific products | [23] [28] |

| Persulfate at pH 7 | Baseline reactivity | SO₄- ⁻ | Standard oxidation products | [23] [26] |

| Persulfate at acidic pH | Reduced reactivity | SO₄- ⁻ | Slower oxidation products | [23] [29] |

| Persulfate at alkaline pH | Enhanced reactivity | SO₄- ⁻ and - OH | Enhanced mineralization | [23] [26] |

Sodium persulfate (Na₂S₂O₈) systems exhibit moderate to fast reaction rates with sodium 4-aminobenzenesulfonate, generating sulfate radicals (SO₄- ⁻) as the primary oxidizing species [23] [26]. The degradation process produces desulfonated intermediates through selective attack on the sulfonate group, followed by aromatic ring opening and further oxidation to smaller organic fragments.

Peroxymonosulfate (PMS) systems demonstrate enhanced reactivity compared to persulfate, generating both sulfate and hydroxyl radicals that attack multiple sites on the target molecule [23] [28]. This dual radical generation leads to mixed oxidation products and more complete mineralization under optimized conditions.

UV-activated persulfate systems achieve significantly accelerated degradation rates through photochemical generation of additional radical species [23] [22]. The combination of SO₄- ⁻ and - OH radicals provides multiple attack pathways, resulting in complete mineralization to carbon dioxide, water, and inorganic sulfur compounds.

pH effects substantially influence persulfate system performance. Alkaline conditions promote the conversion of sulfate radicals to hydroxyl radicals, leading to enhanced mineralization [23] [26]. Conversely, acidic conditions tend to reduce overall reactivity and produce slower oxidation products [23] [29]. Neutral pH conditions provide baseline reactivity with standard oxidation products formation.

Physical Description

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 63 of 66 companies (only ~ 4.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Other CAS

Use Classification

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Benzenesulfonic acid, 4-amino-, sodium salt (1:1): ACTIVE